molecular formula C4H10ClN3 B6602908 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride CAS No. 2648996-55-6

5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride

Cat. No. B6602908
CAS RN: 2648996-55-6
M. Wt: 135.59 g/mol
InChI Key: YZJBOTNMSWRAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride (5-HPDH) is an organic chemical compound primarily used in scientific research. It is a versatile compound with a wide range of applications, from drug development to biochemical and physiological studies.

Scientific Research Applications

5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride is used in a variety of scientific research applications. It is primarily used as a reagent in organic synthesis, as well as for the preparation of various heterocyclic compounds. Additionally, it is used in the study of enzyme inhibition, as well as in the development of novel drugs. 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride has also been used in the study of cancer cell proliferation, as well as in the study of gene expression.

Mechanism of Action

The mechanism of action of 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride is still not fully understood. However, it is believed that it acts as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. Additionally, 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce the levels of certain inflammatory markers, as well as to reduce the levels of certain hormones, such as cortisol. Additionally, 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride has been shown to inhibit the growth of some cancer cell lines, as well as to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride has a number of advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. Additionally, it is relatively inexpensive and easy to obtain. However, 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride is not soluble in water, and therefore must be dissolved in a suitable solvent prior to use. Additionally, it is toxic and must be handled with care.

Future Directions

There are a number of potential future directions for 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride research. For example, further research could be done to explore the potential of 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride as a drug candidate. Additionally, further research could be done to explore the potential of 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride as an inhibitor of other enzymes, as well as its potential for the treatment of other diseases. Finally, further research could be done to explore the potential of 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride as a tool for the study of gene expression.

Synthesis Methods

5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride is synthesized through a two-step process. The first step involves the reaction of pyrrole with hydrazine hydrate in the presence of acetic acid. This reaction produces a hydrazone intermediate, which is then reacted with hydrochloric acid to form the final product, 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride hydrochloride. The entire reaction is carried out under reflux conditions, and the final product is isolated as a white solid.

properties

IUPAC Name

3,4-dihydro-2H-pyrrol-5-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3.ClH/c5-7-4-2-1-3-6-4;/h1-3,5H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJBOTNMSWRAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride

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